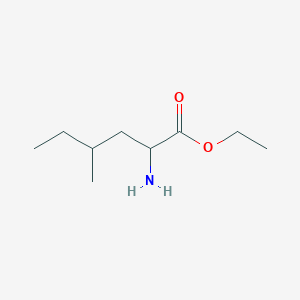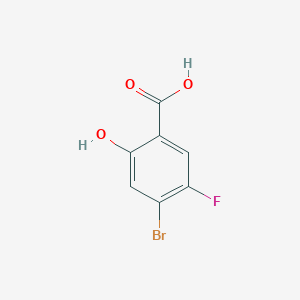
Acide 4-bromo-5-fluoro-2-hydroxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known that the compound can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that its targets could be enzymes or proteins that interact with biaryl structures.
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-hydroxybenzoic acid involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its involvement in the sm cross-coupling reaction, it can be inferred that it may affect pathways involving the synthesis of biaryl compounds . The downstream effects would depend on the specific role of these biaryl compounds in cellular processes.
Pharmacokinetics
It is known that the compound is solid at room temperature , which could influence its absorption and distribution
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-hydroxybenzoic acid. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area, and to avoid breathing its dust . These precautions suggest that the compound’s action and efficacy may be influenced by factors such as ventilation and exposure to air.
Méthodes De Préparation
The synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the following steps:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Bromo-5-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
4-Bromo-5-fluoro-2-hydroxybenzoic acid can be compared with other halogenated benzoic acids, such as:
5-Bromo-4-fluoro-2-hydroxybenzoic acid: Similar in structure but with different positions of halogen atoms.
4-Bromo-2-fluoro-5-hydroxybenzoic acid: Another isomer with varied positions of functional groups.
2-Bromo-4-fluoro-5-hydroxybenzoic acid: Differing in the placement of bromine and fluorine atoms.
The uniqueness of 4-Bromo-5-fluoro-2-hydroxybenzoic acid lies in its specific arrangement of functional groups, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWUKSCLDBHHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
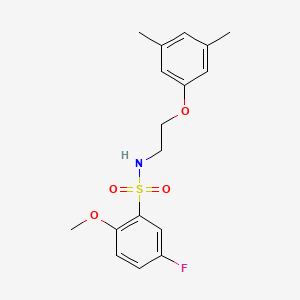
![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2385578.png)
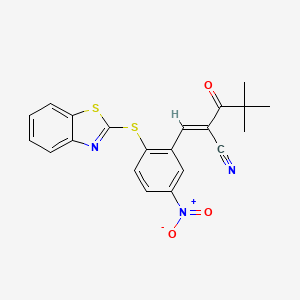
![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
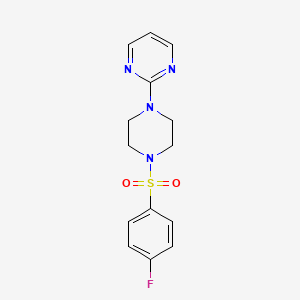
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
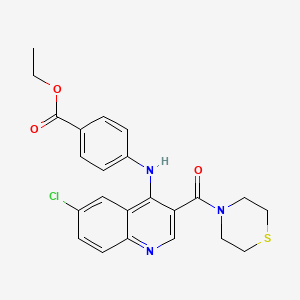
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
